molecular formula C25H21F2N5O2S B2713215 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-22-2

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2713215
M. Wt: 493.53
InChI Key: BZWHMLGHKKBWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21F2N5O2S and its molecular weight is 493.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Agents : A study by Başoğlu et al. (2013) highlighted the design, synthesis, and antimicrobial activities of azole derivatives including triazole compounds. These compounds were synthesized starting from furan-2-carbohydrazide, with some showing activity against tested microorganisms, indicating potential as antimicrobial agents Design, synthesis and antimicrobial activities of some azole derivatives.

  • Biological Activities : Another study by Başoğlu et al. (2013) on microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties explored their antimicrobial, antilipase, and antiurease activities. These compounds were synthesized from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, showing significant biological activities Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.

Synthesis Methodologies and Potential Therapeutic Applications

  • Synthesis of Antipsychotic Agents : Raviña et al. (2000) synthesized a series of novel butyrophenones with affinity for dopamine and serotonin receptors, evaluating them as potential antipsychotic agents. This research is indicative of the compound's potential in the development of neuroleptic drugs Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics.

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a novel series of compounds with potential antidepressant and antianxiety activities. This study utilized furan-2-yl and piperazine compounds, illustrating the therapeutic potential of similar chemical structures in mental health treatment Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.

properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N5O2S/c26-17-9-7-16(8-10-17)21(31-13-11-30(12-14-31)19-5-2-1-4-18(19)27)22-24(33)32-25(35-22)28-23(29-32)20-6-3-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWHMLGHKKBWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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